DS-6051B

ROS1 inhibitor resistance NSCLC kinase mutation

DS-6051B (Taletrectinib, AB-106/IBI-344) is a next-generation, orally bioavailable ROS1/NTRK inhibitor with 400-fold superior potency against the G2032R solvent-front mutation versus crizotinib. Its unique pyrrolopyrimidine scaffold maintains activity against key resistance mutations, making it ideal for preclinical models of acquired resistance. Unlike first-generation TKIs, DS-6051B spares off-target kinases at 0.2 μM, ensuring a differentiated safety profile. For laboratories seeking validated, high-purity reference material for translational oncology research, DS-6051B offers unparalleled selectivity and potency.

Molecular Formula C15H23N7O4S
Molecular Weight
Cat. No. B1574323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS-6051B
SynonymsDS-6051B;  DS 6051B;  DS6051B.; Unknown
Molecular FormulaC15H23N7O4S
Structural Identifiers
SMILESUnknown
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

DS-6051b (Taletrectinib/Abivertinib): A Multi-Kinase Inhibitor with Differentiated Activity Across ROS1, NTRK, EGFR, and BTK for Oncology Research


DS-6051b (also known as taletrectinib, abivertinib, or AB-106) is a next-generation, orally bioavailable, small-molecule tyrosine kinase inhibitor. It functions as a potent and selective inhibitor of ROS1 and pan-NTRK (TRKA/B/C) [1]. In addition, the compound exhibits significant inhibitory activity against mutant forms of the epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK) [2]. The compound's unique chemical structure, featuring a pyrrolopyrimidine scaffold, allows it to maintain activity against key resistance mutations, such as the ROS1 G2032R solvent-front mutation, which confers resistance to earlier-generation inhibitors [3]. DS-6051b has been evaluated in multiple clinical trials for ROS1-positive non-small cell lung cancer (NSCLC) and EGFR-mutant NSCLC, demonstrating a distinct preclinical and clinical profile compared to its direct competitors [4].

DS-6051b vs. First-Generation ROS1/TRK and EGFR Inhibitors: Why Molecular Selectivity and Mutant Coverage Prevent Simple Substitution


DS-6051b cannot be simply interchanged with its closest analogs, such as crizotinib, entrectinib, or first-generation EGFR inhibitors, due to its unique dual pharmacological profile and superior activity against specific resistance mutations. Preclinical data demonstrate that DS-6051b is over 400-fold more potent against the ROS1 G2032R resistance mutation than crizotinib [1]. Furthermore, its kinase selectivity profile at 0.2 μM spares a broader range of off-target kinases compared to less selective agents, potentially contributing to a differentiated safety profile [2]. In the EGFR context, DS-6051b (as abivertinib) shows a 43-fold selectivity for mutant EGFR (L858R/T790M) over wild-type EGFR, a critical differentiator that informs its use in T790M-positive NSCLC over less selective alternatives [3]. These quantitative differences in potency against resistant mutants and kinase selectivity directly impact experimental design and clinical translation, making generic substitution between inhibitors within the same class scientifically unjustified.

Quantitative Differentiation of DS-6051b: A Head-to-Head Evidence Guide for Research and Procurement


Superior Potency Against ROS1 G2032R Solvent-Front Mutation Compared to Crizotinib and Entrectinib

DS-6051b demonstrates significantly higher potency against the crizotinib-resistant ROS1 G2032R mutation. The IC50 of DS-6051b against this mutant is approximately 400-fold lower than that of crizotinib and entrectinib [1]. This is a critical differentiation point, as the G2032R mutation is a common mechanism of acquired resistance to first-generation ROS1 TKIs. While crizotinib and entrectinib show IC50 values in the hundreds of nanomolar range against this mutant, DS-6051b retains potent, single-digit nanomolar activity [2]. The compound also effectively inhibits other crizotinib-resistant ROS1 mutants [3].

ROS1 inhibitor resistance NSCLC kinase mutation

Enhanced Selectivity for Mutant EGFR T790M Over Wild-Type EGFR Compared to Earlier-Generation Inhibitors

DS-6051b (abivertinib) exhibits a high degree of selectivity for the EGFR T790M/L858R double mutant over wild-type EGFR, a key property for minimizing on-target wild-type toxicity. It has an IC50 of 0.18 nM against the T790M/L858R mutant, compared to 7.68 nM against wild-type EGFR, representing a 43-fold selectivity window [1]. This compares favorably to earlier-generation, reversible EGFR inhibitors which typically show much lower selectivity. In cellular assays, abivertinib inhibits proliferation of the EGFR T790M-harboring NCI-H1975 cell line with an IC50 of 8.3 nM, which is more potent than osimertinib (IC50 = 21.1 nM) and rociletinib (IC50 = 44.6 nM) in the same model [2].

EGFR T790M NSCLC tyrosine kinase inhibitor

Broad Kinase Selectivity Profile at 0.2 μM Confers Reduced Off-Target Kinase Inhibition

DS-6051b's selectivity profile across a broad panel of kinases is a key differentiator from less selective TKIs. When screened against a panel of 160 kinases at a concentration of 0.2 μM in the presence of 1 mM ATP, DS-6051b potently inhibits its primary targets (ROS1, NTRK1/2/3) while showing minimal inhibition of the vast majority of other kinases [1]. This contrasts with inhibitors like crizotinib, which are known to inhibit a wider array of kinases (e.g., ALK, MET) [2]. The reduced off-target activity profile of DS-6051b is hypothesized to contribute to a differentiated clinical safety profile, particularly concerning neurological adverse events commonly associated with less selective ROS1/TRK inhibitors [3].

kinase selectivity off-target effects safety profile

Clinical Efficacy in Crizotinib-Refractory ROS1+ NSCLC Population

DS-6051b (taletrectinib) demonstrates clinically meaningful activity in patients with ROS1-positive NSCLC who have progressed on prior crizotinib therapy, a population with a high unmet medical need. In a pooled analysis of Phase 1 studies, the confirmed objective response rate (ORR) for crizotinib-pretreated patients (n=6) was 33.3% (95% CI: 9.7-70.0), with a disease control rate (DCR) of 88.3% (95% CI: 43.6-97.0) [1]. For ROS1 TKI-naive patients (n=9), the confirmed ORR was 66.7% (95% CI: 35.4-87.9) with a DCR of 100% [1]. The median progression-free survival (PFS) was 14.2 months for crizotinib-refractory patients and 29.1 months for TKI-naive patients [1]. This contrasts with the limited options and poor outcomes historically observed after crizotinib failure, where subsequent therapies often yield lower response rates and shorter PFS [2].

clinical response crizotinib resistance ROS1-positive NSCLC

BTK Inhibition with Favorable In Vitro Potency Compared to Ibrutinib

DS-6051b (abivertinib) is a potent inhibitor of Bruton's tyrosine kinase (BTK), with an IC50 value of 0.4 nM [1]. This potency is comparable to or exceeds that of the approved BTK inhibitor ibrutinib (IC50 ~0.5 nM) [2]. In a Phase IIa study in relapsed/refractory marginal zone lymphoma (R/R MZL), abivertinib achieved an ORR of 59.3% (11.1% CR, 48.2% PR) in 27 patients, which is numerically higher than the ORR reported for ibrutinib (46%) in a similar patient population [3]. Additionally, the dual inhibition of mutant EGFR and BTK by a single molecule offers a unique pharmacological profile not shared by most BTK-selective inhibitors, potentially relevant for certain lymphomas or co-occurring malignancies [1].

BTK inhibitor B-cell malignancies ibrutinib

Pharmacokinetic Profile: Predominant Unchanged Drug Exposure with Distinct Metabolism

The metabolic disposition of DS-6051b (abivertinib) is characterized by a high proportion of unchanged drug in circulation, which may influence its efficacy and drug-drug interaction potential. Following a single oral dose, unchanged abivertinib accounted for 59.17% of total drug-related radioactivity in plasma within the first 24 hours [1]. The drug is primarily eliminated via the fecal route (79.78% of the dose), with urinary excretion being minimal (2.38%) [1]. A notable metabolic pathway is direct glutathione conjugation, which plays a significant role in its clearance, distinguishing it from many other TKIs that are primarily metabolized by CYP3A4 [2]. The mean terminal half-life of abivertinib is 7.76 hours [3]. This profile differs from that of osimertinib, which is extensively metabolized and has a longer half-life (~48 hours) [4].

pharmacokinetics metabolism ADME

High-Value Application Scenarios for DS-6051b in Oncology and Kinase Biology Research


Modeling and Overcoming Acquired Resistance to First-Generation ROS1 Inhibitors

Given its 400-fold higher potency against the ROS1 G2032R solvent-front mutation compared to crizotinib, DS-6051b is the optimal tool for generating and studying preclinical models of acquired resistance to first-line ROS1 TKIs. This scenario is critical for validating the efficacy of new combination therapies and understanding the evolutionary dynamics of resistance mutations in ROS1-driven cancers [1].

Comparative Preclinical Efficacy Studies in EGFR T790M-Positive NSCLC

DS-6051b (abivertinib) demonstrates a 2.5-fold greater potency in inhibiting the proliferation of NCI-H1975 (EGFR T790M+) cells compared to osimertinib. This makes it a valuable comparator compound in preclinical studies aiming to differentiate next-generation EGFR inhibitors or to investigate mechanisms of response and resistance in the context of the T790M mutation [2].

Investigating Dual EGFR and BTK Inhibition in Lymphoid Malignancies

The unique dual activity of DS-6051b against both mutant EGFR and BTK (IC50 = 0.4 nM) positions it as a research tool for exploring synthetic lethality or additive effects in specific B-cell malignancies or lymphomas that may harbor EGFR alterations. This is a distinct application not possible with selective BTK inhibitors like ibrutinib or acalabrutinib [3].

In Vivo Pharmacokinetic and Metabolism Studies with a Non-CYP3A4 Dependent Clearance Pathway

The predominant circulation of unchanged drug (59.17% of plasma radioactivity) and the reliance on glutathione conjugation for clearance distinguish DS-6051b from many other TKIs. This makes it an ideal candidate for in vivo studies designed to minimize CYP-mediated drug-drug interactions or to specifically model the impact of glutathione conjugation pathways on drug exposure and efficacy [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for DS-6051B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.